REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:15][CH2:14][O:13]C2=O)=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18]>CO.O>[OH:13][CH2:14][CH2:15][NH:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[C:6]([N+:17]([O-:19])=[O:18])[CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)N1C(OCC1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
a red solution is obtained
|
Type
|
ADDITION
|
Details
|
is added dropwise to the warm solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled down to from about 0° C. to about 5° C
|
Type
|
CUSTOM
|
Details
|
An orange suspension is obtained
|
Type
|
FILTRATION
|
Details
|
which is filtered
|
Type
|
CUSTOM
|
Details
|
The resulting solid is dried
|
Name
|
|
Type
|
|
Smiles
|
OCCNC1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |